2-Amino-N-isopropyl-2-methylpropanamide hydrochloride
Overview
Description
“2-Amino-N-isopropyl-2-methylpropanamide hydrochloride” is a chemical compound with the CAS Number: 1220027-57-5 . Its molecular weight is 144.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H16N2O/c1-5(2)9-6(10)7(3,4)8/h5H,8H2,1-4H3,(H,9,10) . This code can be used to generate a structural formula.Scientific Research Applications
Pharmacology
In pharmacology, this compound is utilized as a building block for the synthesis of more complex molecules. It serves as an intermediate in the creation of pharmaceutical drugs due to its amide functionality, which is a common structural motif in medicinal chemistry. The amide bond can be used to link other pharmacophores, enhancing the drug’s ability to interact with biological targets .
Material Science
2-Amino-N-isopropyl-2-methylpropanamide hydrochloride: has potential applications in material science, particularly in the development of novel polymeric materials. Its amine group can act as a point of polymerization, allowing it to be incorporated into polymeric chains that could result in materials with unique properties such as increased resilience or biocompatibility .
Biochemistry
In biochemistry research, this compound could be used as a mimic for amino acid functionalities. It can be employed in peptide synthesis, especially in the creation of peptide mimetics that are resistant to enzymatic degradation, thus serving as stable analogs for natural peptides in biochemical assays .
Environmental Science
The compound’s role in environmental science could be linked to its use as a reagent in the detection of environmental pollutants. Its reactivity with certain contaminants could lead to the formation of products that are easier to detect or quantify, aiding in environmental monitoring and remediation efforts .
Food Industry
While not directly used as a food additive, 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride could be involved in the synthesis of compounds that are relevant to the food industry. For example, it could be used to create flavoring agents or preservatives after further chemical modifications .
Energy Production
In the field of energy production, this compound might be explored for its potential use in the synthesis of materials for energy storage devices. Its structural properties could be beneficial in creating components of batteries or supercapacitors that require stable, nitrogen-containing compounds .
Safety and Hazards
properties
IUPAC Name |
2-amino-2-methyl-N-propan-2-ylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)9-6(10)7(3,4)8;/h5H,8H2,1-4H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKYQVTZHCCNKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isopropyl-2-methylpropanamide hydrochloride | |
CAS RN |
1220027-57-5 | |
Record name | Propanamide, 2-amino-2-methyl-N-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220027-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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